molecular formula C16H20N4O3S B2820500 4-amino-N5-[(4-methoxyphenyl)methyl]-N3-(propan-2-yl)-1,2-thiazole-3,5-dicarboxamide CAS No. 1286702-17-7

4-amino-N5-[(4-methoxyphenyl)methyl]-N3-(propan-2-yl)-1,2-thiazole-3,5-dicarboxamide

Cat. No.: B2820500
CAS No.: 1286702-17-7
M. Wt: 348.42
InChI Key: JTZPOPOPKPACPX-UHFFFAOYSA-N
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Description

4-amino-N5-[(4-methoxyphenyl)methyl]-N3-(propan-2-yl)-1,2-thiazole-3,5-dicarboxamide is a synthetic organic compound with potential applications in various fields of scientific research. This compound features an isothiazole ring, which is known for its diverse biological activities and chemical reactivity.

Preparation Methods

The synthesis of 4-amino-N5-[(4-methoxyphenyl)methyl]-N3-(propan-2-yl)-1,2-thiazole-3,5-dicarboxamide typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the Isothiazole Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of Amino and Isopropyl Groups: Amination and alkylation reactions are employed to introduce the amino and isopropyl groups at specific positions on the isothiazole ring.

    Attachment of the 4-Methoxybenzyl Group: This step involves the use of benzylation reactions to attach the 4-methoxybenzyl group to the isothiazole ring.

    Formation of Dicarboxamide: The final step involves the formation of the dicarboxamide functionality through amidation reactions.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

4-amino-N5-[(4-methoxyphenyl)methyl]-N3-(propan-2-yl)-1,2-thiazole-3,5-dicarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

    Hydrolysis: The dicarboxamide functionality can undergo hydrolysis under acidic or basic conditions to yield corresponding carboxylic acids and amines.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: It may exhibit biological activities such as antimicrobial, antifungal, or anticancer properties, making it a candidate for drug discovery and development.

    Medicine: The compound can be investigated for its potential therapeutic effects and mechanisms of action in treating various diseases.

    Industry: It can be used in the development of new materials, such as polymers or coatings, with specific properties.

Mechanism of Action

The mechanism of action of 4-amino-N5-[(4-methoxyphenyl)methyl]-N3-(propan-2-yl)-1,2-thiazole-3,5-dicarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and biological context.

Comparison with Similar Compounds

4-amino-N5-[(4-methoxyphenyl)methyl]-N3-(propan-2-yl)-1,2-thiazole-3,5-dicarboxamide can be compared with other similar compounds, such as:

    4-amino-N~3~-isopropyl-N~5~-(pyridin-4-ylmethyl)isothiazole-3,5-dicarboxamide: This compound features a pyridin-4-ylmethyl group instead of the 4-methoxybenzyl group, which may result in different biological activities and chemical reactivity.

    4-amino-N~3~-isopropyl-N~5~-[4-(methylthio)benzyl]isothiazole-3,5-dicarboxamide:

The uniqueness of this compound lies in its specific functional groups and their arrangement, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

4-amino-5-N-[(4-methoxyphenyl)methyl]-3-N-propan-2-yl-1,2-thiazole-3,5-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O3S/c1-9(2)19-15(21)13-12(17)14(24-20-13)16(22)18-8-10-4-6-11(23-3)7-5-10/h4-7,9H,8,17H2,1-3H3,(H,18,22)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTZPOPOPKPACPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=NSC(=C1N)C(=O)NCC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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